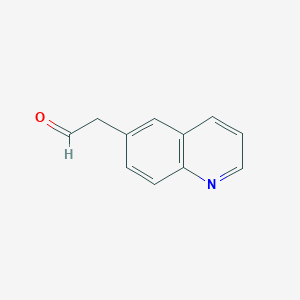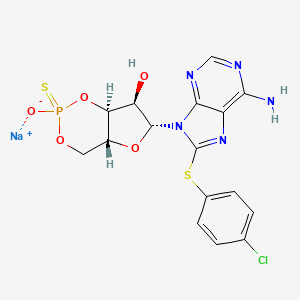
Rp-8-CPT-cAMPS
描述
科学研究应用
8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, is widely used in scientific research due to its ability to inhibit cyclic adenosine monophosphate-dependent protein kinase . It is used in studies involving signal transduction, protein phosphorylation, and cellular responses to cyclic adenosine monophosphate . The compound is also used in research related to cardiovascular diseases, cancer, and neurological disorders .
作用机制
Biochemical Pathways
The primary pathway affected by Rp-8-CPT-cAMPS is the cAMP signaling pathway. By inhibiting PKA, this compound disrupts the normal functioning of this pathway. This can have various downstream effects, depending on the specific cellular context. For instance, this compound has been shown to block the phosphorylation of VASP by 6-Bnz-cAMP and largely reduce VASP phosphorylation by forskolin and fenoterol .
Result of Action
The molecular and cellular effects of this compound action are largely dependent on the specific cellular context. In one study, this compound was found to reduce GTP-loading of Rap1 by both 8-pCPT-2’-O-Me-cAMP and 6-Bnz-cAMP . It also largely diminishes the augmentation of bradykinin-induced IL-8 release by the PKA activator 6-Bnz-cAMP and the Epac activator 8-pCPT-2’-O-Me-cAMP .
生化分析
Biochemical Properties
Rp-8-CPT-cAMPS plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the cAMP-dependent protein kinase type I and type II . The nature of these interactions is inhibitory, as this compound prevents the kinase holoenzyme from dissociation and thus from activation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of cAMP-dependent protein kinases, which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, specifically the regulatory subunit of PKA. It inhibits enzyme activation and changes in gene expression by preventing the dissociation of the kinase holoenzyme .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include sustained inhibition of cAMP-dependent protein kinases .
Metabolic Pathways
This compound is involved in the cAMP-dependent protein kinase metabolic pathway . It interacts with enzymes in this pathway, inhibiting their activation and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Due to its lipophilic nature, it is likely to permeate cell membranes easily .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its role in inhibiting cAMP-dependent protein kinases, it is likely to be found wherever these enzymes are present within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, involves the modification of cyclic adenosine monophosphate. The hydrogen in position 8 of the nucleobase is replaced by the lipophilic chlorophenylthio moiety, and the equatorial one of the two exocyclic oxygen atoms in the cyclic phosphate is modified by sulfur . The compound is typically crystallized or lyophilized as a sodium salt .
Industrial Production Methods: Industrial production of 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, involves large-scale synthesis using similar synthetic routes. The compound is produced in bulk and purified to achieve high purity levels, typically better than 99% as determined by high-performance liquid chromatography and ultraviolet spectroscopy .
化学反应分析
Types of Reactions: 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, undergoes various chemical reactions, including substitution and phosphorylation reactions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include cyclic adenosine monophosphate analogs, protein kinase inhibitors, and phosphodiesterase inhibitors . The reactions are typically carried out under controlled conditions to ensure specificity and efficiency.
Major Products Formed: The major products formed from reactions involving 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, include phosphorylated proteins and other cyclic adenosine monophosphate analogs .
相似化合物的比较
Similar Compounds: Similar compounds to 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, include 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Sp-isomer, and 8-Bromo-cyclic adenosine monophosphorothioate .
Uniqueness: The uniqueness of 8-(4-Chlorophenylthio)adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer, lies in its high lipophilicity, good membrane permeability, and metabolic stability . These properties make it a valuable tool in research involving cyclic adenosine monophosphate-dependent protein kinase inhibition .
属性
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXMSJRRXLCVMW-JVSRKQJHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5NaO5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635549 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129735-01-9 | |
| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


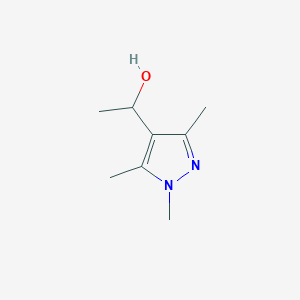
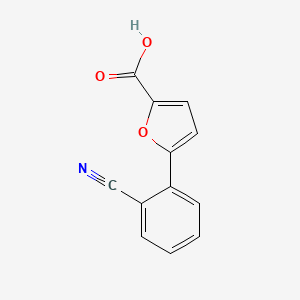
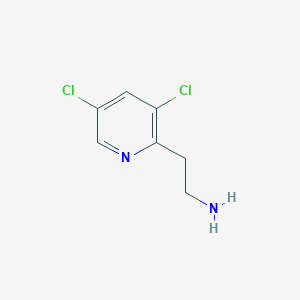
![1,1-Diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1630165.png)
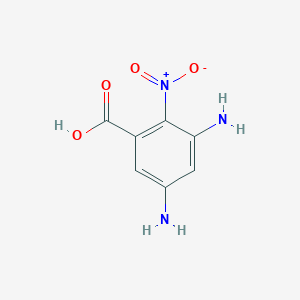
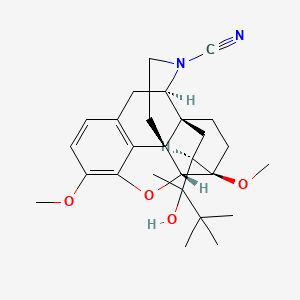

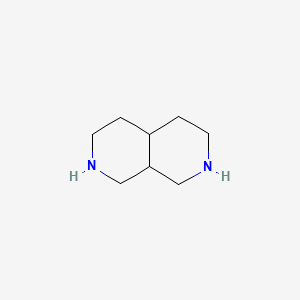
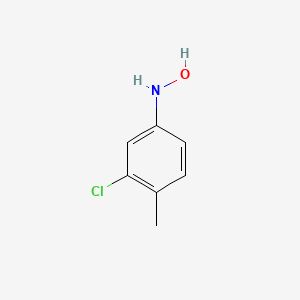
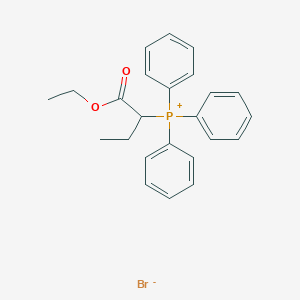

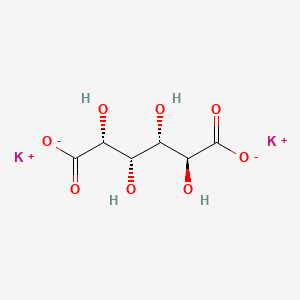
![3-Methylbenzo[d]isoxazol-5-ol](/img/structure/B1630179.png)
